[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride
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Overview
Description
[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in drug discovery and other scientific endeavors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne to form the triazole ring. The specific conditions for this reaction often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) or other amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triazole ring would produce a dihydrotriazole derivative.
Scientific Research Applications
Chemistry
In chemistry, [1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures to enhance stability and reactivity.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known to interact with biological targets, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique structure allows it to interact with specific enzymes and receptors, which could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, depending on its specific structure and the target it interacts with.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
Azidothymidine (AZT): This compound also contains a triazole ring and is used in antiviral therapies.
Dihydrotriazole derivatives: These are reduced forms of triazole compounds and have different reactivity and biological activity.
Uniqueness
What sets [1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride apart is its specific configuration and functional groups, which confer unique reactivity and biological activity. The presence of the aminomethyl group and the oxolan ring enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
[1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.2ClH/c9-1-6-4-14-5-8(6)12-2-7(3-13)10-11-12;;/h2,6,8,13H,1,3-5,9H2;2*1H/t6-,8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJCZEKSQHPZQP-QGTMZHJHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N2C=C(N=N2)CO)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N2C=C(N=N2)CO)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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